N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a chromenone structure, which is further substituted with a methoxyphenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone structure through a condensation reaction between a hydroxybenzaldehyde and a suitable diketone. This is followed by the introduction of the benzofuran moiety through a cyclization reaction. The final step involves the attachment of the methoxyphenyl group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds
Scientific Research Applications
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective multitasking reagent for amine protection/deprotection sequences.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in various organic synthesis applications.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A furocoumarin derivative with significant biological activity.
Uniqueness
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H17NO5 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H17NO5/c1-29-21-9-5-3-7-17(21)23-14-19(27)18-13-16(10-11-22(18)31-23)26-25(28)24-12-15-6-2-4-8-20(15)30-24/h2-14H,1H3,(H,26,28) |
InChI Key |
ODWYQRLRYNTXQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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